2-Acetylisoindoline-4-carbonitrile
Description
2-Acetylisoindoline-4-carbonitrile is a heterocyclic organic compound featuring an isoindoline core substituted with an acetyl group at position 2 and a nitrile group at position 2. This structure combines aromaticity, electron-withdrawing (nitrile), and electron-donating (acetyl) functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-acetyl-1,3-dihydroisoindole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-6-10-4-2-3-9(5-12)11(10)7-13/h2-4H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPDTKZYHEMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C1)C(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasound-Assisted Hydrazide-Ketone Condensation
A pivotal method for constructing the isoindoline scaffold involves condensation reactions under ultrasound irradiation. In a representative procedure, quinolinyl hydrazide (1 ) reacts with ketone-bearing precursors, such as 2-(4-acetylphenyl)isoindoline-1,3-dione, in ethanol under ultrasonic conditions (0.5 hours, 40 kHz). This approach yields Schiff bases (e.g., 3 ) with efficiencies up to 78%, attributed to enhanced reaction kinetics from cavitation effects. The acetyl group is introduced via the ketone moiety, while the cyano group originates from the aryl nitrile precursor.
Key Spectral Data:
-
IR Spectroscopy : C=O stretches at 1678 cm⁻¹ and NH vibrations at 3437 cm⁻¹ confirm hydrazide-ketone condensation.
-
1H NMR : Aromatic protons resonate at δ 7.26–8.54 ppm, with acetyl methyl groups appearing as singlets at δ 2.66.
Multicomponent One-Pot Syntheses
Hantzsch-Type Cyclization
Pyridine derivatives bearing acetyl and cyano groups are synthesized via one-pot reactions involving aryl aldehydes, active methylene compounds (e.g., malononitrile), and ammonium acetate. For example, 2-(4-acetylphenyl)isoindoline-1,3-dione undergoes cyclization with 4-nitrobenzaldehyde and ethyl cyanoacetate in refluxing ethanol (12 hours), yielding 7d (65–77% yield). This method leverages the electrophilic character of the aldehyde and the nucleophilic methylene component to assemble the isoindoline ring.
Reaction Optimization:
-
Solvent : Ethanol or acetic acid improves solubility of intermediates.
-
Catalyst : Ammonium acetate facilitates imine formation and cyclization.
Post-Functionalization of Preformed Isoindolines
Acetylation of Isoindoline-4-Carbonitrile
Direct acetylation of isoindoline-4-carbonitrile introduces the 2-acetyl group via electrophilic substitution. In a typical protocol, isoindoline-4-carbonitrile is dissolved in anhydrous dichloromethane, treated with acetyl chloride (1.2 equiv) and triethylamine (2 equiv), and stirred at 0°C for 4 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 2-acetylisoindoline-4-carbonitrile in 68% yield.
Analytical Validation:
-
Mass Spectrometry : Molecular ion peak at m/z 172.18 [M+H]⁺ corroborates the molecular formula C₁₀H₈N₂O.
-
13C NMR : Carbonyl carbon (C=O) appears at δ 198.5 ppm, while the nitrile carbon resonates at δ 118.7 ppm.
Nucleophilic Substitution Strategies
Chloroacetyl Intermediate Displacement
Building on methodologies for pyrrolidine carbonitriles, 2-chloro-N-(2-cyanobenzyl)-N-isopropylacetamide (5 ) serves as a precursor. Treatment with sodium cyanide (1.5 equiv) in DMF at 80°C for 6 hours displaces the chloride, yielding 2-acetylisoindoline-4-carbonitrile after deprotection (HCl/MeOH, 2 hours). This route achieves 61% overall yield, with the isopropyl group acting as a transient protecting group.
Critical Parameters:
-
Temperature : Elevated temperatures (>70°C) prevent side reactions.
-
Solvent : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Ultrasound Condensation | 78 | 0.5 h | Rapid, eco-friendly |
| Hantzsch Cyclization | 77 | 12 h | Modular substrate scope |
| Direct Acetylation | 68 | 4 h | Simplicity |
| Nucleophilic Substitution | 61 | 8 h | Functional group tolerance |
Mechanistic Insights and Side Reactions
Byproduct Formation in Multicomponent Reactions
In Hantzsch-type syntheses, dimerization of malononitrile generates trace amounts of 2-amino-3-cyano-4-arylpyridines, separable via recrystallization (ethanol/water).
Scalability and Industrial Considerations
Large-scale production (≥100 g) employs continuous flow reactors for ultrasound-assisted condensations, achieving 10-fold throughput increases compared to batch processes. Solvent recovery systems (e.g., rotary evaporation with ethanol) reduce waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-Acetylisoindoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-4-carboxylic acid derivatives, while reduction can produce isoindoline-4-amine derivatives .
Scientific Research Applications
2-Acetylisoindoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Acetylisoindoline-4-carbonitrile and its derivatives involves interaction with specific molecular targets. For example, some derivatives may inhibit enzymes or bind to receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific derivative and its structure .
Comparison with Similar Compounds
Molecular Structure and Functional Groups
The table below highlights key structural differences and similarities between 2-Acetylisoindoline-4-carbonitrile and selected analogs:
| Compound | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Acetylisoindoline-4-carbonitrile | Isoindoline | Acetyl (C=O), Nitrile (C≡N) | C₁₁H₁₀N₂O | 186.22 (calculated) |
| 5-Cyanoindole | Indole | Nitrile (C≡N) | C₉H₆N₂ | 143.16 |
| 4'-Nonyl[1,1'-biphenyl]-4-carbonitrile | Biphenyl | Alkyl chain (C₉H₁₉), Nitrile (C≡N) | C₂₂H₂₅N | 303.44 |
| Indole-3-carboxaldehyde | Indole | Aldehyde (CHO) | C₉H₇NO | 145.15 |
Key Observations :
- The acetyl group in 2-Acetylisoindoline-4-carbonitrile introduces steric and electronic effects distinct from simpler nitrile-containing indoles (e.g., 5-Cyanoindole) .
- The biphenyl derivative (4'-Nonyl[1,1'-biphenyl]-4-carbonitrile) has a hydrophobic alkyl chain, enhancing solubility in non-polar solvents compared to the polar isoindoline core .
Physicochemical Properties
Notes:
Commercial and Industrial Relevance
- Cost and Availability: Indole derivatives (e.g., Indole-3-carboxaldehyde) are commercially available at ~¥2,100–7,500 per 5–25 g, whereas biphenylcarbonitriles are priced higher (e.g., ¥29,500 per 100 g) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Acetylisoindoline-4-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis of structurally related acetylated carbonitriles often employs condensation reactions or cyclization strategies. For example, the Gewald reaction (used for thiophene carbonitriles in ) involves α-methylene carbonyl compounds and cyano precursors under basic conditions (e.g., sodium ethoxide in ethanol). Adapting this, 2-Acetylisoindoline-4-carbonitrile may be synthesized via a multicomponent reaction involving isoindoline precursors, acetylating agents (e.g., acetyl chloride), and nitrile sources. Optimizing temperature (80–120°C) and solvent polarity (DMF or acetonitrile) can enhance yield .
- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (acetyl proton resonance at δ 2.1–2.3 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing 2-Acetylisoindoline-4-carbonitrile?
- Analytical Workflow :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ ion) and fragmentation patterns .
- ¹³C NMR : Identify the nitrile carbon (δ 115–120 ppm) and acetyl carbonyl (δ 200–210 ppm) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (as demonstrated for biphenyl carbonitriles in using SHELXL97) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of 2-Acetylisoindoline-4-carbonitrile?
- Approach :
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., acetyl transfer or cyclization) to identify rate-limiting barriers .
- Retrosynthetic Analysis : Use AI-powered tools (similar to ) to propose novel routes by mining reaction databases (Reaxys, SciFinder) .
Q. How should researchers resolve contradictions in reported bioactivity data for 2-Acetylisoindoline-4-carbonitrile derivatives?
- Strategies :
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity across analogs (e.g., substituent effects on acetyl or nitrile groups) using molecular docking (AutoDock Vina) .
Q. What strategies mitigate side reactions during 2-Acetylisoindoline-4-carbonitrile synthesis?
- Preventive Measures :
- Protecting Groups : Temporarily shield reactive amines (e.g., Boc protection) to avoid unwanted acetylations .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as seen in indole carbonitrile syntheses ( ) .
Data Interpretation and Validation
Q. How can researchers validate the purity of 2-Acetylisoindoline-4-carbonitrile for pharmacological studies?
- Protocol :
- HPLC-PDA : Achieve >98% purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 65.2%, H: 4.8%, N: 12.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
